4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one
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Overview
Description
4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a piperazine ring, an azetidine ring, and a chlorofluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, including the formation of the azetidine ring and the attachment of the chlorofluorophenyl group. Common synthetic routes may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Chlorofluorophenyl Group: This step often involves nucleophilic substitution reactions where the chlorofluorophenyl group is introduced to the azetidine ring.
Formation of the Piperazine Ring: This can be done through cyclization reactions involving diamines and dihalides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Receptors: Interact with specific receptors in biological systems, leading to modulation of signaling pathways.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic processes.
Modulate Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- **4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- **3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
4-{1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperazin-2-one is unique due to its specific structural features, such as the combination of the piperazine and azetidine rings with the chlorofluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O2/c17-13-2-1-3-14(18)12(13)4-5-16(23)21-8-11(9-21)20-7-6-19-15(22)10-20/h1-3,11H,4-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREYABIUVRLUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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